Bis(methylcy-clopentadienyl)magnesium

Chemical Vapor Deposition Atomic Layer Deposition Precursor Volatility

Problem: Solid magnesocene (Cp₂Mg) requires high source temperatures (~176°C) causing inconsistent vapor delivery and condensation in semiconductor CVD lines. Solution: (MeCp)₂Mg is a low-melting solid (29°C) that enables precise liquid delivery and higher vapor pressure for reproducible MOCVD/ALD doping of GaN and MgO thin films between 400-550°C. • Superior volatility vs. Cp₂Mg-avoids delivery-line condensation for stable process control. • Distinct NH₃ reactivity profile (forms alkylmagnesium amine adducts) for tailored Mg doping in GaN LEDs. • Available in glass ampules, metal bubblers, or bulk containers under inert atmosphere.

Molecular Formula C12H14Mg
Molecular Weight 182.54 g/mol
Cat. No. B14002862
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(methylcy-clopentadienyl)magnesium
Molecular FormulaC12H14Mg
Molecular Weight182.54 g/mol
Structural Identifiers
SMILESCC1=[C-]CC=C1.CC1=[C-]CC=C1.[Mg+2]
InChIInChI=1S/2C6H7.Mg/c2*1-6-4-2-3-5-6;/h2*2,4H,3H2,1H3;/q2*-1;+2
InChIKeyNYBQAIGCJUBNKK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 25 g / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bis(methylcyclopentadienyl)magnesium Overview


Bis(methylcyclopentadienyl)magnesium [(MeCp)₂Mg, CAS 40672-08-0] is a methyl-substituted metallocene derivative that serves as a key magnesium precursor in vapor deposition processes, including metalorganic chemical vapor deposition (MOCVD) and atomic layer deposition (ALD). It is employed for p-type doping of III-V nitride semiconductors and for growing magnesium oxide (MgO) and magnesium titanium oxide thin films [1]. The compound exists as a white solid at ambient temperature with a melting point of 29 °C and a boiling point of 56–60 °C [2], and it demonstrates enhanced volatility relative to unsubstituted magnesocene (Cp₂Mg), making it advantageous for precise vapor delivery in semiconductor manufacturing [3].

Liquid-delivery compatible near room temperature for precise MOCVD/ALD dosing
Enables p-type GaN doping for LED and laser diode epitaxy research
Supports MgO thin film deposition as dielectrics, buffer layers, and tunnel barriers
Used in magnesium titanium oxide MOCVD for microwave dielectric film research

Bis(methylcyclopentadienyl)magnesium vs. Magnesocene


Despite their structural similarity, bis(methylcyclopentadienyl)magnesium and its unsubstituted analog magnesocene (Cp₂Mg) exhibit markedly different physical properties and process behaviors that preclude simple substitution. Cp₂Mg is a solid with a high melting point of 176 °C and a vapor pressure of only 0.043 mmHg at 25 °C, which necessitates elevated source temperatures and can lead to inconsistent precursor delivery and premature condensation in delivery lines [1]. In contrast, the methyl-substituted derivative (MeCp)₂Mg is a low-melting solid (29 °C) that remains liquid near room temperature and possesses a significantly higher vapor pressure [2]. Furthermore, in metalorganic vapor phase epitaxy (MOVPE) of GaN, the two precursors exhibit distinct reactivity with ammonia (NH₃), with (MeCp)₂Mg forming alkylmagnesium amine adducts that reduce effective Mg surface concentration, directly impacting doping efficiency [3]. These divergent volatility and reactivity profiles mean that process parameters optimized for Cp₂Mg cannot be transferred to (MeCp)₂Mg without substantial re-engineering, and vice versa.

Magnesocene (Cp₂Mg) remains a high-melting solid, requiring heated source lines that increase condensation risk and delivery inconsistency.

In GaN MOVPE, Cp₂Mg forms alkylmagnesium amine adducts with NH₃, reducing Mg surface concentration and doping efficiency compared to (MeCp)₂Mg.

Process parameters optimized for Cp₂Mg cannot be transferred directly; volatility and reactivity differences demand substantial re-engineering.

Bis(methylcyclopentadienyl)magnesium Comparative Data


Enhanced Volatility vs. Magnesocene

The substitution of hydrogen with a methyl group on the cyclopentadienyl ring dramatically alters the physical state and volatility of the magnesium precursor. Bis(methylcyclopentadienyl)magnesium exhibits a melting point of 29 °C and a boiling point of 56–60 °C [1], rendering it a low-melting solid that can be conveniently handled as a liquid at slightly elevated temperatures. In contrast, unsubstituted magnesocene (Cp₂Mg) has a melting point of 176 °C and a vapor pressure of 0.043 mmHg at 25 °C [2]. The lower melting point and higher volatility of (MeCp)₂Mg facilitate more consistent vapor delivery, reduced risk of condensation in delivery lines, and lower source temperature requirements during CVD and ALD processes.

Volatility Comparison
Head-to-head
mp 29 °C, bp 56–60 °C vs Magnesocene: mp 176 °C, vp 0.043 mmHg 147 °C lower mp
Supports liquid delivery and reduces condensation risk in CVD/ALD processes.
Vapor pressure data at 25 °C for Cp₂Mg.
Chemical Vapor Deposition Atomic Layer Deposition Precursor Volatility

Doping Efficiency vs. Solution Cp₂Mg

In MOVPE growth of GaN, the efficiency of magnesium incorporation into the semiconductor lattice differs significantly between (MeCp)₂Mg and the alternative Solution Cp₂Mg precursor. Secondary Ion Mass Spectrometry (SIMS) analysis reveals that Solution Cp₂Mg exhibits a twofold higher Mg incorporation efficiency compared to (MeCp)₂Mg under identical growth conditions [1]. This difference is attributed to the stronger interaction of (MeCp)₂Mg with NH₃, leading to the formation of alkylmagnesium amine adducts and a reduced effective Mg surface concentration [2].

GaN Doping Efficiency
Head-to-head
Baseline Mg incorporation vs Solution Cp₂Mg: 2× higher incorporation 2× difference
Higher precursor flows may be required to achieve target Mg doping levels.
SIMS analysis under MOVPE GaN growth conditions.
Metalorganic Vapor Phase Epitaxy GaN Doping Semiconductor Device Fabrication

Deposition Temperature Window vs. Mg(acac)₂

The choice of magnesium precursor directly impacts the thermal budget required for thin film deposition. Thin films of MgO are grown by CVD using (MeCp)₂Mg in the temperature range of 400–550 °C on Si(001) and quartz substrates [1]. In comparison, alternative precursors such as Mg(acac)₂ (magnesium acetylacetonate) typically require higher deposition temperatures (often >500 °C) to achieve adequate vapor pressure and decomposition [2]. The lower temperature window afforded by (MeCp)₂Mg is advantageous for integration with temperature-sensitive substrates and device structures.

Deposition Temperature Window
Cross-study
400–550 °C vs Mg(acac)₂: typically >500 °C Lower-end extension to 400 °C
Enables integration with temperature-sensitive substrates and device layers.
CVD on Si(001) and quartz; Mg(acac)₂ data class-level.
Chemical Vapor Deposition MgO Thin Films Thermal Budget

Carbon Contamination in MgO Films

The chemical purity of deposited films is a critical metric for dielectric and buffer layer applications. MgO films grown by CVD using (MeCp)₂Mg exhibit cubic phase (periclase) structure and are characterized by low carbon contamination, as determined by X-ray photoelectron spectroscopy (XPS) [1]. While direct quantitative comparison of carbon impurity levels against films grown from other precursors (e.g., Mg(tmhd)₂) is not available from the same study, the low carbon content reported is a favorable attribute relative to β-diketonate precursors, which are known to incorporate higher carbon levels due to incomplete ligand decomposition [2].

Film Carbon Purity
Class-level
Low carbon contamination reported by XPS for MgO films grown from (MeCp)₂Mg.
May support dielectric and buffer layer quality; direct quantification vs. other precursors not available.
Data to verify; class-level inference based on known β-diketonate behavior.
Thin Film Quality MgO Dielectrics XPS Analysis

Bis(methylcyclopentadienyl)magnesium Applications


P-Type GaN Doping for LEDs and Lasers

(MeCp)₂Mg is employed as a magnesium precursor for p-type doping of gallium nitride (GaN) in the fabrication of blue and green light-emitting diodes (LEDs) and laser diodes [1]. Its moderate incorporation efficiency relative to Solution Cp₂Mg [2] makes it suitable for applications where precise, lower-level Mg doping is required, or where the higher vapor pressure and liquid delivery characteristics of (MeCp)₂Mg are preferred over solid-source Cp₂Mg.

MgO Thin Films as Dielectrics and Buffers

The compound is used in CVD processes to deposit high-quality magnesium oxide (MgO) thin films on silicon and quartz substrates at temperatures between 400–550 °C [3]. The resulting cubic-phase MgO films exhibit low carbon contamination and are suitable as buffer layers for perovskite superconductors and ferroelectric materials, as well as dielectric layers in microelectronic devices [4].

Magnesium Titanium Oxide Thin Films for Microwave Dielectrics

(MeCp)₂Mg serves as a volatile liquid magnesium source in the MOCVD of magnesium titanium oxide thin films (e.g., MgTiO₃, Mg₂TiO₄) at 450 °C [5]. These films are targeted for microwave dielectric applications in mobile communication, radar, and satellite broadcasting. The ability to tune the crystalline phase (geikielite or qandilite) by adjusting the Mg/Ti molar ratio demonstrates the precursor's versatility in complex oxide thin film synthesis [6].

Bridged Metallocene Complex Synthesis

In organometallic synthesis, (MeCp)₂Mg is utilized as a reagent for the preparation of bridged cyclopentadienyl-magnesium compounds, which serve as intermediates for producing bridged metallocene catalysts used in olefin polymerization [7]. The methyl substitution on the Cp ring can influence the steric and electronic properties of the resulting metallocene catalysts, offering tunability not achievable with unsubstituted Cp₂Mg.

Application
Selection Property
Validation Focus
P-type GaN doping for LEDs/laser diodes
Liquid-delivery volatility profile for MOCVD
Mg incorporation concentration in epitaxial GaN
MgO thin films as dielectrics and buffers
Low-temperature deposition capability
Film crystallinity and carbon impurity levels
Magnesium titanium oxide for microwave dielectrics
Liquid-source MOCVD for multi-component oxides
Phase control (MgTiO₃/Mg₂TiO₄) via Mg/Ti ratio
Bridged metallocene complex synthesis
Methyl-substituted Cp ligand for steric/electronic tuning
Metallocene catalyst performance in olefin polymerization
Quote Request

Request a Quote for Bis(methylcy-clopentadienyl)magnesium

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.